

# Chemical and physical properties of "trans-Caffeoyl-6-O-D-gluconic acid"

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## Compound of Interest

Compound Name: *trans-Caffeoyl-6-O-D-gluconic acid*

Cat. No.: B13733806

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## An In-depth Technical Guide to trans-Caffeoyl-6-O-D-gluconic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **trans-Caffeoyl-6-O-D-gluconic acid**, a naturally occurring phenolic acid. Isolated from the nearly ripe fruits of *Evodia rutaecarpa*, this compound is of interest to the scientific community for its potential biological activities, likely stemming from its constituent moieties: caffeic acid and gluconic acid. This document collates available data on its chemical structure, and physical properties, and explores its potential biological functions based on related compounds. Experimental protocols for isolation and characterization are discussed, and potential signaling pathways are visualized. Due to the limited availability of specific experimental data for this compound, some information is inferred from its parent molecules and related derivatives, which is explicitly noted.

### Chemical and Physical Properties

**trans-Caffeoyl-6-O-D-gluconic acid** is a derivative of caffeic acid, a well-known antioxidant, and D-gluconic acid, a mild organic acid. Its chemical structure combines the characteristic

dihydroxyphenyl propenoic acid feature of caffeic acid with the polyhydroxy carboxylate structure of gluconic acid.

## Chemical Identification

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>10</sub>	[1]
Molecular Weight	358.30 g/mol	[1]
IUPAC Name	D-Gluconic acid, 6-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]	Inferred
CAS Number	1147861-80-0	[1]
Natural Sources	Nearly ripe fruits of <i>Evodia rutaecarpa</i> (Juss.) Benth.	[2]

## Physicochemical Properties

Specific experimental data for the melting point, boiling point, and solubility of **trans-Caffeoyl-6-O-D-gluconic acid** are not readily available in the current literature. However, the properties of its parent compounds, caffeic acid and gluconic acid, can provide some context.

Property	trans-Caffeoyl-6-O-D-gluconic acid	Caffeic Acid (for comparison)	D-Gluconic Acid (for comparison)
Melting Point	Data not available	223-225 °C (decomposes)	131 °C[3]
Boiling Point	Data not available	Data not available	Data not available
Solubility	Expected to be soluble in water and polar organic solvents	Slightly soluble in water, soluble in hot water, ethanol, and acetone	Freely soluble in water (316 g/L at 25°C), slightly soluble in alcohol, insoluble in ether and most other organic solvents[3][4]
Appearance	Data not available	Yellowish crystals	White, crystalline powder or granules[3]

## Spectral Data

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **trans-Caffeoyl-6-O-D-gluconic acid** are not available in the reviewed literature. Mass spectrometry data has been reported in the context of its isolation.

Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification of this compound. While specific spectra are not publicly available, the fragmentation pattern would be expected to show losses corresponding to the caffeoyl and gluconic acid moieties.

## Experimental Protocols

### Isolation from *Evodia rutaecarpa*

A study by He et al. (2015) describes the isolation of **trans-Caffeoyl-6-O-D-gluconic acid** from the nearly ripe fruits of *Evodia rutaecarpa*. While the full detailed protocol is not accessible, the general workflow can be inferred.



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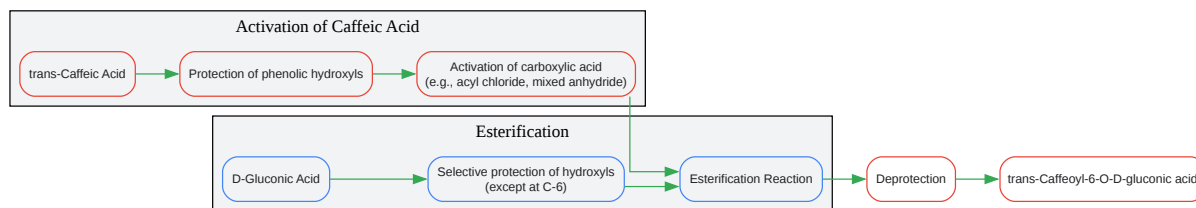
Caption: General workflow for the isolation of natural products.

#### Methodology Outline:

- **Extraction:** The dried and powdered fruits of *Evodia rutaecarpa* are extracted with a polar solvent like methanol or ethanol to obtain a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. The aqueous phase would likely contain the target compound.
- **Chromatography:** The polar fraction is further purified using various column chromatography techniques, such as silica gel or Sephadex LH-20, to separate different classes of compounds.
- **Final Purification:** Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure **trans-Caffeoyl-6-O-D-gluconic acid**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Synthesis

A specific chemical synthesis protocol for **trans-Caffeoyl-6-O-D-gluconic acid** is not documented in the available literature. However, a potential synthetic route could involve the esterification of D-gluconic acid with an activated form of trans-caffeic acid.



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Caption: A plausible synthetic pathway for the target compound.

Hypothetical Synthesis Steps:

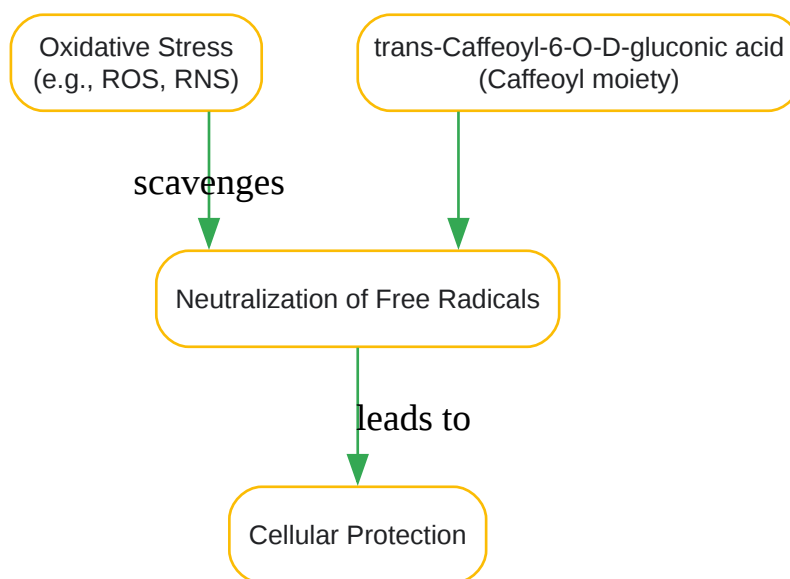
- Protection of Caffeic Acid: The phenolic hydroxyl groups of trans-caffeic acid would need to be protected to prevent side reactions.
- Activation of Caffeic Acid: The carboxylic acid group of the protected caffeic acid would be activated, for instance, by converting it to an acyl chloride or a mixed anhydride.
- Selective Protection of Gluconic Acid: The hydroxyl groups of D-gluconic acid, except for the one at the C-6 position, would require protection.
- Esterification: The activated caffeic acid derivative would then be reacted with the selectively protected D-gluconic acid to form the ester linkage at the C-6 position.
- Deprotection: Finally, all protecting groups would be removed to yield **trans-Caffeoyl-6-O-D-gluconic acid**.

## Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **trans-Caffeoyl-6-O-D-gluconic acid** is limited. However, based on the known activities of caffeic acid and its derivatives, it is plausible that this compound exhibits antioxidant and anti-inflammatory properties.

## Potential Antioxidant Activity

Caffeic acid is a potent antioxidant. This activity is attributed to its dihydroxyphenyl group, which can donate hydrogen atoms to scavenge free radicals. The presence of the caffeoyl moiety in **trans-Caffeoyl-6-O-D-gluconic acid** suggests it may also possess radical scavenging capabilities.

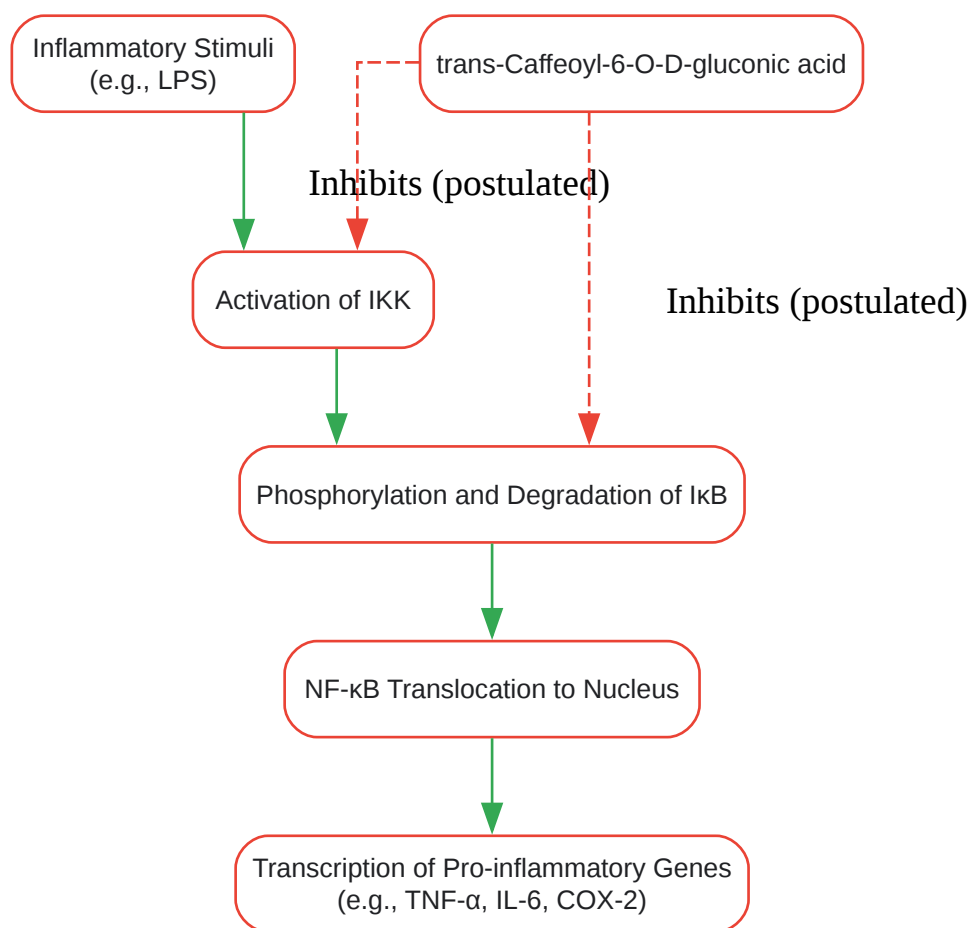


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Caption: Postulated antioxidant mechanism.

## Potential Anti-inflammatory Activity

Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects through the modulation of various signaling pathways, most notably the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF- $\kappa$ B is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.



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Caption: Potential inhibition of the NF-κB signaling pathway.

It is hypothesized that **trans-Caffeoyl-6-O-D-gluconic acid** may inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.

## Conclusion and Future Directions

**trans-Caffeoyl-6-O-D-gluconic acid** is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly as an antioxidant and anti-inflammatory agent. However, there is a significant lack of comprehensive experimental data on its physicochemical properties and specific biological functions.

Future research should focus on:

- Complete Physicochemical Characterization: Determination of melting point, boiling point, solubility, and detailed spectroscopic data ( $^1\text{H}$  and  $^{13}\text{C}$  NMR) is essential.
- Development of a Synthetic Protocol: A reliable synthetic method would enable the production of larger quantities for in-depth biological studies.
- In-depth Biological Evaluation: Comprehensive studies are needed to confirm its antioxidant and anti-inflammatory activities and to elucidate the specific signaling pathways it modulates.
- Pharmacokinetic and Toxicological Studies: To assess its potential as a therapeutic agent, its absorption, distribution, metabolism, excretion, and toxicity profile must be investigated.

This technical guide serves as a starting point for researchers interested in **trans-Caffeoyl-6-O-D-gluconic acid**, highlighting the current state of knowledge and underscoring the areas where further investigation is critically needed.

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